Evidence Item 1: Chromatographic Separation — Relative Retention Time of 1.04 vs Sibutramine Enables Unambiguous LC-MS Identification
In the original discovery and structure-elucidation study, benzylsibutramine exhibited a relative retention time (RRt) of 1.04 with respect to sibutramine when analyzed by liquid chromatography-mass spectrometry (LC-MS), using a high-resolution mass spectrometry method that also predicted the molecular formula C20H24NCl [1]. This 4% increase in retention time is consistent with the replacement of the branched isobutyl group with a planar benzyl moiety, which alters hydrophobicity and stationary-phase interaction.
| Evidence Dimension | Relative retention time (RRt) by LC-MS |
|---|---|
| Target Compound Data | RRt = 1.04 (relative to sibutramine) |
| Comparator Or Baseline | Sibutramine, RRt = 1.00 (reference standard) |
| Quantified Difference | ΔRRt = +0.04 (+4% longer retention relative to sibutramine) |
| Conditions | Reversed-phase LC-MS; high-resolution mass spectrometry; mobile phase and column conditions as described in J Pharm Biomed Anal 2013;83:122-8 |
Why This Matters
This quantitative chromatographic difference confirms that benzylsibutramine cannot be identified or quantified using a sibutramine reference standard in regulatory or forensic LC-MS methods, directly justifying the procurement of a compound-specific certified reference material.
- [1] Mans DJ, Gucinski AC, Dunn JD, Gryniewicz-Ruzicka CM, Mecker-Pogue LC, Kao JL, Ge X. Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-desisobutyl-11-benzylsibutramine. J Pharm Biomed Anal. 2013 Sep;83:122-8. doi:10.1016/j.jpba.2013.02.031. PMID: 23739298. View Source
